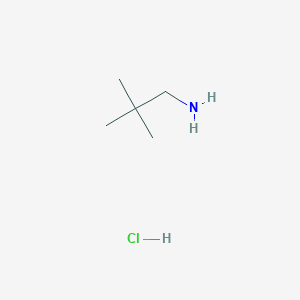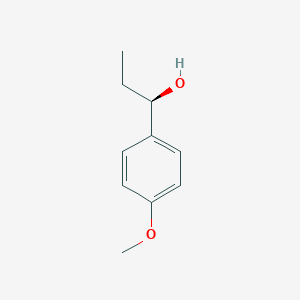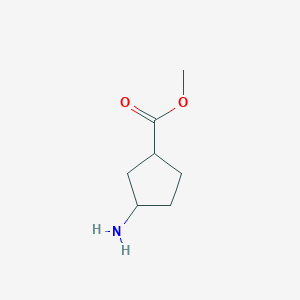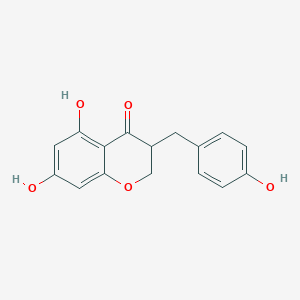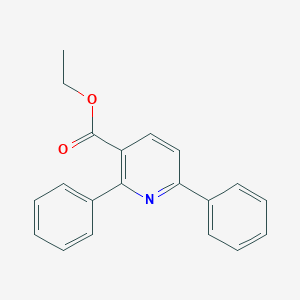
2, 6-Diphenyl-3-pyridinecarboxylic acid ethyl ester
説明
“2, 6-Diphenyl-3-pyridinecarboxylic acid ethyl ester” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one CH group replaced by a nitrogen atom . The compound also contains two phenyl groups (C6H5) attached to the 2 and 6 positions of the pyridine ring. The 3 position of the ring is attached to a carboxylic acid ethyl ester group (COOC2H5) .
Molecular Structure Analysis
The molecular structure of “2, 6-Diphenyl-3-pyridinecarboxylic acid ethyl ester” would be based on the structures of its constituent parts. The pyridine ring is a planar, aromatic ring system, similar to benzene. The phenyl groups are also planar and aromatic. The ester group has a planar structure around the carbonyl (C=O) and a tetrahedral structure around the ether (C-O-C) part .Chemical Reactions Analysis
As an aromatic compound, “2, 6-Diphenyl-3-pyridinecarboxylic acid ethyl ester” could undergo electrophilic aromatic substitution reactions. The ester group could undergo hydrolysis, transesterification, and other typical reactions of esters .Physical And Chemical Properties Analysis
The physical and chemical properties of “2, 6-Diphenyl-3-pyridinecarboxylic acid ethyl ester” would depend on its exact structure. Factors influencing its properties could include its aromaticity, the polarity of the ester group, and steric effects from the phenyl groups .Safety And Hazards
将来の方向性
特性
IUPAC Name |
ethyl 2,6-diphenylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c1-2-23-20(22)17-13-14-18(15-9-5-3-6-10-15)21-19(17)16-11-7-4-8-12-16/h3-14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGOYZNBGAGZKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2, 6-Diphenyl-3-pyridinecarboxylic acid ethyl ester | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


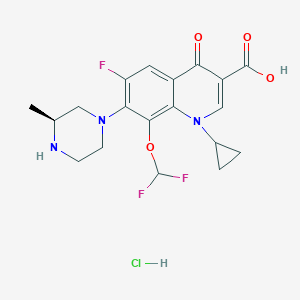
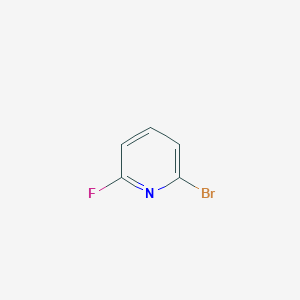
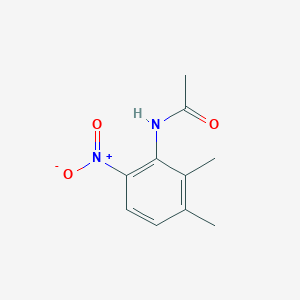
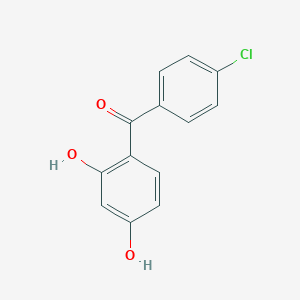
![6-(Trifluoromethyl)imidazo[2,1-b]thiazole](/img/structure/B174929.png)
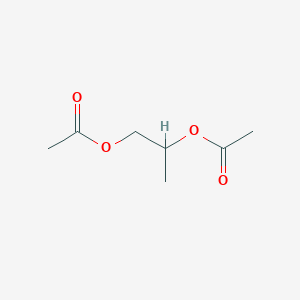
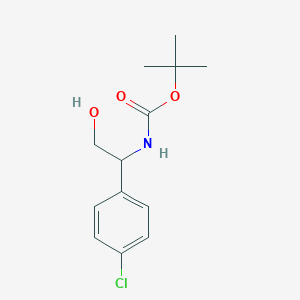
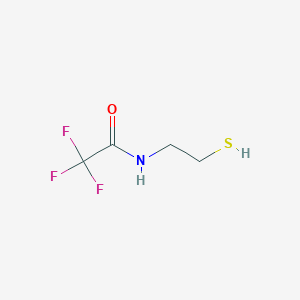
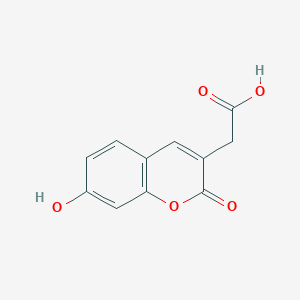
![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine](/img/structure/B174946.png)
